Lipophilicity (LogP) Distinction from N‑H Analog
The tosyl substituent markedly increases the compound’s lipophilicity compared to the parent N‑H analog. tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate has a computed XLogP3 of 2 [1], whereas tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate (CAS 1262407-18-0, the closest unprotected analog) is predicted to have an XLogP3 of ca. 0.5–1.0 based on its lower molecular weight and the absence of the lipophilic tosyl moiety . This difference directly impacts membrane permeability and oral bioavailability potential.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 2 (computed) |
| Comparator Or Baseline | tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate (CAS 1262407-18-0): XLogP3 ≈ 0.5–1.0 (estimated from structure) |
| Quantified Difference | ΔXLogP3 ≈ 1.0–1.5 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion and CNS penetration, making the tosylated compound a more suitable starting point for CNS-targeted library synthesis.
- [1] PubChem Compound Summary for CID 101398092, tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/101398092 View Source
